2-(3-Chloro-2-methylpropyl)-5-ethylthiophene
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Overview
Description
2-(3-Chloro-2-methylpropyl)-5-ethylthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro-substituted methylpropyl group and an ethyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)-5-ethylthiophene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives and appropriate alkyl halides.
Alkylation Reaction: The thiophene ring is alkylated using 3-chloro-2-methylpropyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere.
Ethylation: The ethyl group is introduced via a similar alkylation process using ethyl bromide or ethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in 2-(3-Chloro-2-methylpropyl)-5-ethylthiophene can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Hydrogen peroxide (H₂O₂) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or sodium borohydride (NaBH₄) in methanol.
Major Products
Substitution: Formation of substituted thiophenes with various functional groups.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Scientific Research Applications
2-(3-Chloro-2-methylpropyl)-5-ethylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development. Its derivatives may exhibit pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylpropyl)-5-ethylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-2-methylpropyl)-thiophene: Lacks the ethyl group, which may affect its reactivity and applications.
5-Ethylthiophene:
2-(3-Bromo-2-methylpropyl)-5-ethylthiophene: Similar structure but with a bromo group instead of a chloro group, which can alter its reactivity and applications.
Uniqueness
2-(3-Chloro-2-methylpropyl)-5-ethylthiophene is unique due to the combination of the chloro-substituted methylpropyl group and the ethyl group on the thiophene ring. This specific arrangement imparts distinct chemical properties, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C10H15ClS |
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Molecular Weight |
202.74 g/mol |
IUPAC Name |
2-(3-chloro-2-methylpropyl)-5-ethylthiophene |
InChI |
InChI=1S/C10H15ClS/c1-3-9-4-5-10(12-9)6-8(2)7-11/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
PONOYVXETDMQDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CC(C)CCl |
Origin of Product |
United States |
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